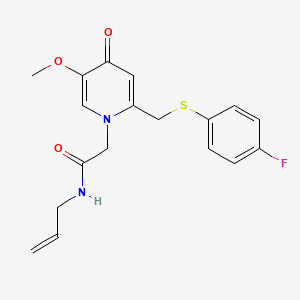

N-allyl-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

N-allyl-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule characterized by a pyridinone core (4-oxopyridin-1(4H)-yl) substituted at position 5 with a methoxy group. The molecule features a thioether bridge linking the pyridinone ring to a 4-fluorophenyl group and an N-allyl acetamide side chain.

For instance, chloroacetamide derivatives reacting with thiol-containing intermediates in the presence of anhydrous K₂CO₃ (as seen in ) might be applicable here .

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-3-8-20-18(23)11-21-10-17(24-2)16(22)9-14(21)12-25-15-6-4-13(19)5-7-15/h3-7,9-10H,1,8,11-12H2,2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUYIFYZPQLZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related acetamide derivatives with heterocyclic cores, thioether linkages, and fluorinated/chlorinated substituents. Below is a detailed analysis:

Structural Analogues

2.1.1 Core Heterocycle Variations

- Pyridinone vs. Quinazolinone: The target compound’s pyridinone core differs from quinazolinone-based analogues (e.g., 2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl–acetamide in ). Pyridinones, with reduced aromaticity, might offer better solubility or metabolic stability .

2.1.2 Substituent Effects

- Fluorophenyl vs. Chlorophenyl Thioether: The 4-fluorophenyl group in the target compound contrasts with 2,4-dichlorophenoxy groups in ’s analogues. Fluorine’s electronegativity and small atomic radius typically enhance bioavailability and membrane permeability compared to bulkier chlorinated substituents .

- N-Allyl Acetamide vs. Piperidinyl/Pyrimidinyl Side Chains :

The N-allyl group may confer flexibility and moderate lipophilicity, whereas piperidinyl substituents (e.g., in Goxalapladib, ) or pyrimidinyl-thioether groups () could enhance target specificity or metabolic resistance .

Pharmacokinetic and Physicochemical Properties

Key inferred properties based on structural comparisons:

Q & A

Q. What are the key synthetic routes for synthesizing N-allyl-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide?

The synthesis typically involves multi-step routes, including:

- Thioether formation : Reacting a 4-fluorophenylthiol derivative with a bromomethyl-substituted pyridinone precursor under basic conditions (e.g., triethylamine) to form the thioether linkage .

- Amide coupling : Using reagents like EDCI/HOBt or DCC to conjugate the allylamine group to the acetamide moiety, often in anhydrous dichloromethane or dimethylformamide (DMF) .

- Cyclization : Controlled temperature (60–80°C) and catalysts (e.g., p-toluenesulfonic acid) to stabilize the pyridinone ring . Yield optimization requires strict control of solvent polarity, pH, and reaction time .

Q. How is the structural integrity of this compound confirmed in academic research?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify hydrogen/carbon environments, confirming thioether, amide, and pyridinone moieties. Aromatic protons (δ 7.2–7.8 ppm) and allyl group protons (δ 5.2–5.9 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 419.12) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-S stretch) confirm functional groups .

Q. What functional groups dictate the compound’s reactivity in experimental settings?

Critical groups include:

- Thioether (-S-) : Susceptible to oxidation, forming sulfoxides/sulfones under controlled oxidative conditions (e.g., HO/acetic acid) .

- Amide (-CONH-) : Participates in hydrogen bonding, influencing solubility and interactions with biological targets .

- Pyridinone ring : The 4-oxo group enables keto-enol tautomerism, affecting stability in aqueous buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological approaches include:

- Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal parameters .

- Purification strategies : Use of flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

- In-line monitoring : Techniques like FTIR or HPLC track reaction progress, minimizing side products .

Q. How can contradictions in spectroscopic or biological data be resolved?

Contradictions often arise from:

- Tautomeric equilibria : The pyridinone ring’s keto-enol forms may produce variable NMR signals; low-temperature NMR or computational modeling (DFT) clarifies this .

- Impurity interference : LC-MS/MS identifies byproducts (e.g., oxidized thioethers) that skew bioactivity results .

- Biological assay variability : Standardize protocols (e.g., cell line passage number, incubation time) to ensure reproducibility .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Key approaches:

- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) to assess impact on target binding .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with the pyridinone oxygen) .

- Biological profiling : Test analogs against enzyme assays (e.g., kinases) or cell viability models to correlate structural changes with activity .

Q. What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?

Computational methods include:

- ADMET prediction : Tools like SwissADME estimate logP (2.8), solubility (≈50 µM), and CYP450 inhibition risks .

- Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., thioether oxidation potential) .

- Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., >100 ns simulations in GROMACS) .

Q. How can solubility challenges be addressed for in vivo studies?

Strategies include:

- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

- Prodrug design : Introduce phosphate or ester groups at the amide nitrogen for improved bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to bypass solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.